4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation reaction between 4-(methylthio)benzaldehyde and 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azomethine (C=N) bond, converting it to an amine (C-NH).
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
- **4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL shares structural similarities with other Schiff bases and triazole derivatives, such as 4-(methylthio)benzylidene-4’-nalkanoyloxyanilines and 2-aminothiazole-based compounds .
Uniqueness:
Structural Features: The presence of both the triazole and thiol groups in the same molecule provides unique reactivity and potential for forming diverse chemical interactions.
Biological Activity: Its combined antimicrobial, antioxidant, and cytotoxic activities make it a versatile compound for various applications in medicinal chemistry.
Properties
Molecular Formula |
C16H14N4S2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4S2/c1-22-14-9-7-12(8-10-14)11-17-20-15(18-19-16(20)21)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)/b17-11+ |
InChI Key |
LTYYGQXXOUFRAH-GZTJUZNOSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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